(-)-Yomogin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-青蒿素: 是一种天然存在的倍半萜内酯,存在于多种蒿属植物中。它以其多种生物活性而闻名,包括抗炎、抗肿瘤和抗菌特性。该化合物因其潜在的治疗应用而引起了科学界的极大兴趣。
准备方法
合成路线和反应条件: (-)-青蒿素的合成通常涉及从蒿属植物中提取。该过程包括:
提取: 植物材料用乙醇或甲醇等溶剂进行溶剂提取。
分离: 然后对粗提物进行色谱分离,如柱色谱,以分离 (-)-青蒿素。
纯化: 通过重结晶或高效液相色谱等技术进一步纯化。
工业生产方法: (-)-青蒿素的工业生产仍处于研究阶段,努力集中在优化提取和纯化工艺,以获得更高的产量和纯度。
化学反应分析
反应类型:
氧化: (-)-青蒿素可以发生氧化反应,导致形成各种氧化的衍生物。
还原: 还原反应可以将 (-)-青蒿素转化为其还原形式,其可能具有不同的生物活性。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂通常被使用。
主要形成的产物:
氧化: 具有改变的生物活性的氧化衍生物。
还原: 具有潜在治疗益处的 (-)-青蒿素的还原形式。
取代: 具有修饰化学性质的取代衍生物。
科学研究应用
化学:
衍生物的合成: (-)-青蒿素作为合成具有增强生物活性的各种衍生物的前体。
生物学:
抗炎剂: 它已被研究用于其抑制炎症途径的潜力,使其成为治疗炎症性疾病的候选药物。
抗肿瘤活性: 研究表明 (-)-青蒿素可以诱导癌细胞凋亡,突出了其作为抗癌剂的潜力。
医学:
抗菌特性: (-)-青蒿素对多种病原体(包括细菌和真菌)表现出抗菌活性。
治疗潜力: 其多种生物活性使其成为开发新型治疗剂的很有希望的候选药物。
工业:
制药: 由于其生物活性,(-)-青蒿素正在探索其在药物制剂中的潜在用途。
作用机制
分子靶点和通路:
炎症通路: (-)-青蒿素抑制参与炎症的关键酶和信号分子,如环氧合酶和核因子-κB。
诱导凋亡: 该化合物激活癌细胞中的凋亡通路,导致程序性细胞死亡。
抗菌作用: (-)-青蒿素破坏微生物细胞膜并抑制必需酶,导致微生物死亡。
相似化合物的比较
类似化合物:
青蒿素: 另一种来自蒿属植物的倍半萜内酯,以其抗疟疾特性而闻名。
青蒿素: 一种具有抗炎和抗癌活性的倍半萜内酯。
独特性:
结构差异: (-)-青蒿素具有独特的内酯环结构,有助于其独特的生物活性。
更广泛的活性范围: 与类似化合物相比,(-)-青蒿素表现出更广泛的生物活性范围,使其成为各种应用的多功能化合物。
生物活性
(-)-Yomogin, a sesquiterpene lactone derived from Artemisia iwayomogi and Artemisia princeps, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Isolation
Yomogin is classified as an eudesmane sesquiterpene lactone. It has been isolated from the aerial parts of Artemisia iwayomogi through chromatographic techniques, with its structure elucidated using spectroscopic data. The compound exhibits significant biological properties that are being explored in various studies.
Anti-Inflammatory Effects
One of the primary areas of research on this compound is its anti-inflammatory activity. Studies have demonstrated that yomogin inhibits the production of pro-inflammatory mediators in various cell types:
- Microglial Cells : In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, yomogin significantly reduced the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound also suppressed the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK .
- Macrophages : Yomogin has been shown to inhibit NO production in LPS-activated RAW 264.7 macrophages with an IC50 value of approximately 3 µM, indicating potent anti-inflammatory effects .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties relevant to inflammation-mediated neurological diseases. In vivo studies using LPS-injected mice revealed that treatment with yomogin led to decreased activation of astrocytes and microglia, suggesting a protective role against neuroinflammation .
In Vitro Studies
A series of experiments were conducted to evaluate the effects of yomogin on cell viability and inflammatory responses:
Concentration (µM) | NO Production (% Inhibition) | iNOS Expression (Western Blot) | COX-2 Expression (Western Blot) |
---|---|---|---|
0.1 | 10 | Decreased | Decreased |
1 | 30 | Significant decrease | Significant decrease |
10 | 70 | Marked decrease | Marked decrease |
The data indicate that higher concentrations of yomogin correlate with increased inhibition of NO production and decreased expression of inflammatory markers .
In Vivo Studies
In a controlled animal study, mice were divided into three groups: control, LPS-treated, and LPS + yomogin treated. The administration of yomogin at a dosage of 5 mg/kg/day for three days resulted in:
属性
IUPAC Name |
5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJVBQNWRHOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。